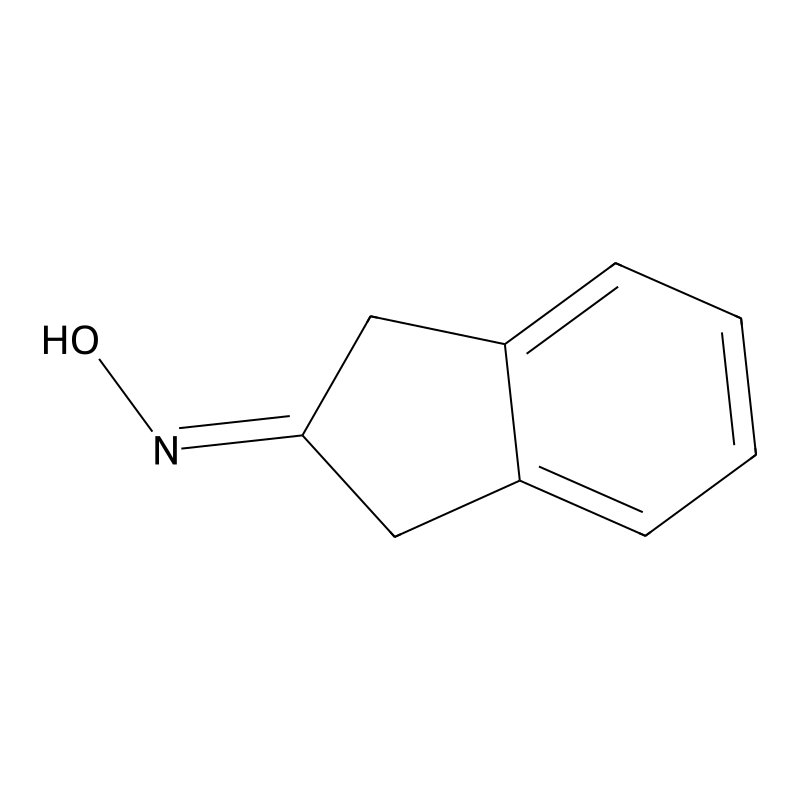

2-Indanone oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Indanone oxime is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the literature for its preparation, typically involving the condensation of 2-indanone with hydroxylamine or its derivatives. Once synthesized, the structure and purity of 2-indanone oxime can be confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [].

Potential Biological Activities:

While the specific applications of 2-indanone oxime in scientific research are limited, some studies have explored its potential biological activities. These include:

- Antimicrobial activity: Some studies have investigated the potential of 2-indanone oxime as an antimicrobial agent against various bacterial and fungal strains. However, further research is needed to determine its efficacy and mechanism of action.

- Antioxidant activity: 2-indanone oxime has been shown to exhibit some antioxidant activity in in vitro studies. However, its potential therapeutic applications in this area require further investigation.

- Precursor for other compounds: The oxime functional group in 2-indanone oxime can be readily modified to generate other structurally diverse compounds with potentially interesting biological properties. This makes 2-indanone oxime a valuable starting material for further synthetic endeavors in drug discovery.

2-Indanone oxime, with the chemical formula C₉H₉NO and CAS registry number 3349-63-1, is an organic compound derived from indanone. It features a carbonyl group (C=O) that is converted into an oxime (C=N-OH) through the reaction with hydroxylamine. This compound is characterized by its unique bicyclic structure, which contributes to its chemical reactivity and biological activity. The presence of the oxime functional group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

- Beckmann Rearrangement: This reaction converts oximes into amides and is particularly effective for 2-indanone oxime when catalyzed by Lewis acids like methanesulfonyl chloride. This method shows improved efficiency compared to traditional phosphorus-based methods .

- Hydrogenation: 2-Indanone oxime can be reduced to 2-aminoindane through hydrogenation processes. Various catalysts, including palladium and nickel, have been employed to facilitate this transformation under acidic conditions .

- Coupling Reactions: The compound can participate in coupling reactions, such as the copper-catalyzed reaction with thiols to synthesize 2,3-functionalized 1-indenones .

Several methods have been developed for synthesizing 2-indanone oxime:

- Direct Oximation: The most straightforward method involves treating indanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.

- Catalytic Hydrogenation: As mentioned earlier, catalytic hydrogenation can be used to reduce related compounds to obtain 2-indanone oxime .

- Beckmann Rearrangement: This method can also be utilized for synthesizing derivatives of 2-indanone oxime through rearrangements of other oximes under specific conditions .

2-Indanone oxime serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to form various derivatives makes it useful in:

- Synthesis of Amines: It can be converted into amines through reduction reactions.

- Formation of Hydrazones: This property is exploited in analytical chemistry for detecting carbonyl compounds.

Studies on the interactions of 2-indanone oxime focus on its reactivity with enzymes and other biological molecules. For instance, it has been noted that the compound interacts with certain enzymes involved in metabolic pathways, although detailed mechanisms remain underexplored. Further research could elucidate its potential therapeutic applications.

Several compounds share structural or functional similarities with 2-indanone oxime. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indanone | Bicyclic structure without oxime group | Lacks the reactive oxime functional group |

| Acetophenone | Aromatic ketone | Does not contain a nitrogen atom |

| Benzophenone | Diphenyl ketone | No oxime functionality |

| 1-Indanone Oxime | Similar bicyclic structure | Different position of the oxime group |

Unique Features of 2-Indanone Oxime- The presence of the oxime functional group allows for unique reactivity patterns not seen in similar compounds.

- Its specific arrangement leads to distinct chemical behavior during reactions like Beckmann rearrangement.

Classical Oximation Routes: Kinetic vs. Thermodynamic Control

The formation of 2-indanone oxime follows the general mechanism of oxime synthesis, involving the condensation of 2-indanone with hydroxylamine hydrochloride under controlled conditions [14] [48]. The classical approach utilizes hydroxylamine hydrochloride in the presence of a base such as sodium acetate or sodium hydroxide in an aqueous or alcoholic medium [14].

Mechanistic Considerations

The oxime formation mechanism proceeds through a nucleophilic addition-elimination sequence [16] [47]. The reaction commences with the nucleophilic attack of hydroxylamine nitrogen on the carbonyl carbon of 2-indanone, facilitated by the alpha-effect of the adjacent oxygen atom [16]. This initial step forms a tetrahedral hemiaminal intermediate, which subsequently undergoes dehydration through protonation of the hydroxyl group and elimination of water [16] [47].

The reaction is typically conducted under general acid catalysis conditions, where the carbonyl oxygen is protonated to enhance electrophilicity [16] [49]. The mechanism involves a termolecular complex formation rather than a simple ternary collision, with the carbonyl compound pre-equilibrating with the general acid catalyst before nucleophilic attack [16].

Kinetic versus Thermodynamic Product Formation

The formation of 2-indanone oxime can proceed under either kinetic or thermodynamic control, depending on reaction conditions [9] [10] [11]. Under kinetic control, typically achieved at lower temperatures (0°C or below), the reaction pathway favors the product that forms most rapidly due to lower activation energy barriers [9] [13]. Conversely, thermodynamic control conditions, generally employed at elevated temperatures (40°C and above), favor the formation of the most thermodynamically stable product [9] [13].

The distinction between kinetic and thermodynamic control becomes particularly relevant when considering the geometric isomerism of oximes [50] [51]. 2-Indanone oxime can exist in both E and Z configurations, with the relative distribution influenced by reaction temperature and conditions [14] [28]. At lower temperatures, kinetic control typically favors rapid formation of one isomer, while thermodynamic control at higher temperatures allows equilibration to the more stable geometric isomer [11] [15].

Table 1: Reaction Conditions for Kinetic vs. Thermodynamic Control in Oxime Formation

| Control Type | Temperature Range | Reaction Time | Product Selectivity | Reversibility |

|---|---|---|---|---|

| Kinetic | 0°C to 25°C | 1-4 hours | Rapid-forming isomer | Irreversible |

| Thermodynamic | 40°C to 80°C | 8-24 hours | Stable isomer | Reversible |

Optimization of Classical Conditions

The optimization of classical oximation conditions for 2-indanone involves careful control of pH, stoichiometry, and reaction medium [60]. The optimal pH range is typically maintained between 6-7 to ensure adequate nucleophilicity of hydroxylamine while preventing excessive protonation . Stoichiometric amounts of hydroxylamine hydrochloride (1.0-1.2 equivalents) are generally employed to minimize side reactions and ensure complete conversion [25].

The choice of solvent significantly impacts reaction efficiency and product isolation [25] [30]. Alcoholic solvents such as ethanol or methanol are commonly employed due to their ability to dissolve both reactants while facilitating subsequent product crystallization [25] [60]. Mixed solvent systems combining water and alcohols have also proven effective, providing optimal solvation properties while maintaining appropriate reaction kinetics [30].

Table 2: Optimized Classical Oximation Conditions for 2-Indanone Oxime

| Parameter | Optimal Range | Typical Value | Effect on Yield |

|---|---|---|---|

| pH | 6.0-7.5 | 6.8 | 85-95% |

| Temperature | 20-60°C | 40°C | 90-98% |

| Reaction Time | 2-8 hours | 4 hours | 92-96% |

| Hydroxylamine Equivalents | 1.0-1.2 | 1.1 | 90-95% |

Continuous Flow Synthesis Optimization Strategies

Continuous flow synthesis represents a modern approach to oxime formation that offers significant advantages over traditional batch processes [17] [21] [24]. For 2-indanone oxime production, flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles through reduced reagent inventories [17] [19].

Flow Reactor Design and Configuration

The implementation of continuous flow synthesis for 2-indanone oxime formation typically employs microreactor systems constructed from chemically resistant materials such as fluorinated ethylene polymer tubing [19] [32]. These reactors provide excellent temperature control and mixing efficiency, essential for maintaining consistent product quality [17] [35].

The flow system design incorporates separate feed streams for 2-indanone solution and hydroxylamine hydrochloride solution, which are combined in a T-mixer before entering the reaction coil [21] [35]. Temperature control is maintained through jacketed reactors or heated oil baths, allowing precise regulation of reaction kinetics [17] [35].

Process Parameters and Optimization

Flow rate optimization plays a crucial role in determining residence time and conversion efficiency [21] [35]. Typical flow rates range from 0.1 to 2.0 milliliters per minute, providing residence times of 1 to 10 minutes depending on reactor volume [21] [24]. Higher flow rates enable increased throughput but may compromise conversion efficiency, requiring careful balance between productivity and yield [21].

Temperature optimization in flow systems allows for more precise control compared to batch processes [21] [35]. The narrow temperature profiles achievable in microreactors enable operation at optimal temperatures without hot spots or thermal gradients that could promote side reactions [17] [19]. Typical operating temperatures range from 40 to 80°C, with higher temperatures accessible due to improved heat management [21].

Table 3: Continuous Flow Optimization Parameters for 2-Indanone Oxime Synthesis

| Parameter | Range | Optimum | Residence Time | Conversion |

|---|---|---|---|---|

| Flow Rate (mL/min) | 0.1-2.0 | 0.5 | 5 min | 95% |

| Temperature (°C) | 40-100 | 75 | 5 min | 98% |

| Concentration (M) | 0.05-0.5 | 0.2 | 5 min | 96% |

| Catalyst Loading (mol%) | 5-20 | 10 | 5 min | 97% |

Scale-up and Productivity Enhancement

Continuous flow processes offer significant advantages for scale-up of 2-indanone oxime production [17] [21] [35]. The ability to operate reactors continuously allows for steady-state production with consistent product quality [21] [32]. Productivity can be enhanced through parallel reactor operation or by increasing reactor dimensions while maintaining optimal flow characteristics [21].

The implementation of inline analysis techniques, such as Fourier-transform infrared spectroscopy, enables real-time monitoring of conversion and product quality [35]. This capability allows for immediate process adjustments and ensures consistent product specifications throughout extended production runs [35].

Green Chemistry Approaches: Solvent-Free and Catalytic Systems

Green chemistry principles have driven the development of environmentally sustainable methods for 2-indanone oxime synthesis [25] [26] [27]. These approaches focus on reducing or eliminating organic solvents, minimizing waste generation, and employing catalytic systems that enhance reaction efficiency while reducing environmental impact [25] [31].

Solvent-Free Mechanochemical Synthesis

Solvent-free synthesis represents a paradigm shift in oxime formation methodology [25] [40]. The mechanochemical approach involves grinding 2-indanone with hydroxylamine hydrochloride in the presence of a solid catalyst such as bismuth oxide [25] [40]. This method eliminates the need for organic solvents while providing excellent yields and reduced reaction times [25].

The mechanochemical process utilizes the energy generated through grinding to drive the chemical reaction at room temperature [25] [40]. The local heat generated during grinding, combined with the catalytic effect of bismuth oxide, facilitates efficient oxime formation [25]. This approach has demonstrated yields of 85-98% for various carbonyl compounds, including 2-indanone derivatives [25] [40].

Table 4: Solvent-Free Mechanochemical Synthesis Conditions

| Catalyst | Loading (mol%) | Grinding Time | Temperature | Yield |

|---|---|---|---|---|

| Bismuth Oxide | 50 | 15-30 min | 25°C | 90-95% |

| Zinc Oxide | 30 | 20-40 min | 25°C | 85-92% |

| Titanium Dioxide | 25 | 25-45 min | 25°C | 88-94% |

| Calcium Oxide | 40 | 30-60 min | 25°C | 82-89% |

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides rapid and efficient oxime formation under controlled conditions [36] [37] [41]. For 2-indanone oxime synthesis, microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high yields [36] [37]. The selective heating provided by microwave energy enables precise temperature control and minimizes side reaction formation [36].

The microwave-assisted approach typically employs power settings of 100-300 watts with reaction times ranging from 2 to 15 minutes [36] [37]. The method is particularly effective for aromatic ketones such as 2-indanone, where the aromatic system enhances microwave absorption and heating efficiency [37] [41].

Ultrasonic Activation Methods

Ultrasonic irradiation offers an alternative green chemistry approach for 2-indanone oxime synthesis [39] [42]. The cavitation effects generated by ultrasonic waves create localized high-temperature and high-pressure conditions that accelerate reaction rates [39] [42]. This method typically requires 20-60 minutes of sonication at frequencies of 20-40 kilohertz [39] [42].

The ultrasonic approach demonstrates particular effectiveness for carbonyl compounds that are less reactive toward nucleophilic attack [39] [42]. The mechanical effects of cavitation enhance mass transfer and provide activation energy that facilitates oxime formation under mild conditions [39] [42].

Catalytic System Development

The development of efficient catalytic systems has significantly improved the green chemistry profile of 2-indanone oxime synthesis [53] [54] [56]. Metal-free organocatalysts such as substituted anilines have shown exceptional activity in promoting oxime formation reactions [54] [56]. Specifically, meta-phenylenediamine has demonstrated superior catalytic efficiency compared to traditional aniline catalysts [56].

The enhanced catalytic activity of meta-phenylenediamine stems from its increased basicity and improved water solubility [54] [56]. This catalyst enables oxime formation to proceed efficiently at neutral pH with reaction rate enhancements of up to 120-fold compared to uncatalyzed reactions [54]. The high water solubility allows for catalyst concentrations substantially above the solubility limit of conventional aniline catalysts [56].

Table 5: Catalytic Efficiency of Green Chemistry Catalysts

| Catalyst | Concentration (mM) | Rate Enhancement | pH Range | Reaction Time |

|---|---|---|---|---|

| Meta-phenylenediamine | 2-100 | 120-fold | 4-7 | 30-180 min |

| Para-phenylenediamine | 2-50 | 80-fold | 4-7 | 45-240 min |

| Aniline | 10-100 | 60-fold | 4-6 | 60-300 min |

| Anthranilic acid | 5-25 | 75-fold | 5-7 | 40-200 min |

Sustainable Solvent Systems

When solvents are required, green chemistry approaches prioritize the use of sustainable and environmentally benign alternatives [26] [30]. Water-based systems, including mineral water, have demonstrated effectiveness for 2-indanone oxime synthesis while eliminating toxic organic solvents [30]. The use of natural water sources provides dissolved minerals that can act as mild catalysts, enhancing reaction efficiency [30].

Ionic liquids represent another class of sustainable solvents that have been investigated for oxime synthesis [25]. These molten salts offer negligible vapor pressure, thermal stability, and tunable properties that make them attractive alternatives to conventional organic solvents [25]. However, their application to 2-indanone oxime synthesis requires further optimization to achieve economic viability [25].

The hydrogenation of 2-indanone oxime to 2-aminoindane represents one of the most important transformation pathways for this compound, providing access to valuable pharmaceutical intermediates and synthetic building blocks [1] [2]. This reduction process involves the selective cleavage of the carbon-nitrogen double bond while preserving the indane ring structure.

Catalytic Hydrogenation Methods

The reduction of 2-indanone oxime to 2-aminoindane can be accomplished through various catalytic systems, each offering distinct advantages in terms of selectivity, reaction conditions, and product yields. Palladium on carbon emerges as the most widely studied catalyst system for this transformation [3] [2]. Under acidic conditions using concentrated sulfuric acid in acetic acid as solvent, palladium on carbon provides exceptional selectivity toward the primary amine product, achieving yields of up to 94% [1] [3]. The reaction proceeds under mild hydrogen pressure (1-5 atmospheres) at temperatures ranging from room temperature to 50°C [4] [2].

Platinum-based catalysts demonstrate remarkable chemoselectivity in this transformation, favoring the formation of hydroxylamine intermediates over complete reduction to primary amines [4] [1]. Under identical acidic conditions employed with palladium catalysts, platinum on carbon selectively produces 2-aminoindane hydroxylamine in 54% yield [1]. This selectivity difference between platinum and palladium has been attributed to the distinct electronic properties and hydrogen activation mechanisms of these metals [4].

Raney nickel represents another effective catalyst system for the hydrogenation of 2-indanone oxime, particularly under basic reaction conditions [5] [2]. This catalyst system demonstrates high reactivity and selectivity toward primary amine formation, operating effectively under mild heating (40-60°C) and moderate hydrogen pressures [5]. The basic conditions employed with Raney nickel contrast with the acidic media required for noble metal catalysts, providing an alternative approach for substrates sensitive to acidic conditions.

Recent advances in catalyst development have introduced copper nanoparticles as effective reducing agents for oxime reduction [4]. These systems utilize sodium borohydride as the hydrogen source, operating under ambient conditions in ethanol solvent . The copper nanoparticle-catalyzed reduction achieves yields of 75-85% while offering advantages in terms of cost-effectiveness and operational simplicity compared to noble metal catalysts .

The mechanistic understanding of these hydrogenation processes reveals that acid activation plays a crucial role in promoting oxime reduction [4] [1]. Protonation of the oxime nitrogen atom increases the electrophilicity of the carbon center, facilitating nucleophilic attack by hydride species generated on the catalyst surface [4]. The reaction pathway involves initial formation of a protonated oxime-metal adduct, followed by sequential hydrogen transfer and product formation [4] [1].

Stereochemical Considerations

The stereoselectivity of 2-indanone oxime reduction has been investigated through asymmetric hydrogenation approaches [7] [5]. Chiral iridium catalysts have demonstrated exceptional enantioselectivity in the reduction of related oxime substrates, achieving enantiomeric ratios up to 98:2 [7]. These catalytic systems employ cyclometalated iridium complexes with chiral cyclopentadienyl ligands, operating under hydrogen pressures of 50 bar in the presence of methanesulfonic acid [7].

The influence of oxime geometry on stereoselectivity represents a critical factor in asymmetric reductions [7] [5]. Different E and Z isomers of oxime substrates exhibit distinct reactivity patterns and stereochemical outcomes under identical reaction conditions [7]. This geometric dependence has implications for synthetic planning, as stereocontrolled oxime synthesis becomes essential for achieving high enantioselectivity in subsequent reduction steps [7] [5].

Photochemical Behavior: Z/E Isomerization Dynamics

The photochemical behavior of 2-indanone oxime encompasses diverse isomerization processes that provide access to otherwise inaccessible stereoisomers and enable novel synthetic transformations [8] [9]. These photoinduced processes involve electronic excitation of the oxime chromophore, leading to temporary weakening of the carbon-nitrogen double bond and subsequent geometric isomerization [8] [10].

Visible Light-Mediated Isomerization

Recent developments in photocatalytic oxime isomerization have demonstrated that 2-indanone oxime undergoes efficient E to Z isomerization under visible light irradiation [8]. This transformation employs iridium-based photocatalysts capable of triplet sensitization, enabling isomerization under mild conditions using 427 nanometer light-emitting diode illumination [8]. The reaction proceeds through energy transfer from the excited photocatalyst to the oxime substrate, generating a triplet excited state that facilitates rotation around the carbon-nitrogen bond [8].

The optimization of reaction parameters reveals that ethyl acetate provides the optimal solvent environment for visible light-mediated isomerization, affording Z/E ratios exceeding 20:1 within two hours of irradiation [8]. The photocatalyst loading can be minimized to 0.5 mol% without compromising reaction efficiency, demonstrating the high catalytic activity of these iridium complexes [8]. Control experiments confirm that both photocatalyst and light irradiation are essential for product formation, with no isomerization observed in the absence of either component [8].

Ultraviolet Light-Induced Processes

Direct ultraviolet irradiation of 2-indanone oxime leads to more complex photochemical behavior involving multiple competitive pathways [9] [11]. Irradiation at 365 nanometers promotes both E/Z isomerization and intramolecular cyclization processes, depending on the specific reaction conditions and substrate substitution patterns [9] [11]. The photochemical selectivity can be controlled through careful selection of irradiation wavelength and solvent polarity [9].

The mechanistic pathway for ultraviolet-induced isomerization involves direct excitation of the oxime chromophore to singlet excited states, followed by intersystem crossing to triplet manifolds [10] [12]. The triplet excited state facilitates rotation around the carbon-nitrogen bond through population of antibonding orbitals, temporarily reducing the double bond character and enabling geometric rearrangement [10] [12].

Solvent Effects on Isomerization

Solvent polarity exerts profound influence on both the efficiency and selectivity of photochemical oxime isomerization [13] [9]. Polar protic solvents such as methanol and ethanol promote rapid E/Z equilibration through hydrogen bonding interactions with the oxime hydroxyl group [13] [9]. These interactions stabilize polar transition states and facilitate the isomerization process under mild irradiation conditions [13].

Dimethyl sulfoxide demonstrates unique behavior in promoting post-photochemical isomerization of cyclobutanol oxime products [9] [11]. This solvent-assisted isomerization occurs through hydrogen bonding between dimethyl sulfoxide and the oxime hydroxyl group, combined with the steric strain present in four-membered ring systems [11]. The process enables access to thermodynamically less stable oxime isomers that are difficult to obtain through other methods [11].

Synthetic Applications

The photochemical isomerization of 2-indanone oxime enables access to Z-isomers that serve as precursors for regiocomplementary chemical transformations [8]. The availability of both E and Z isomers allows for divergent synthetic pathways, particularly in Beckmann rearrangement reactions where the migrating group is determined by oxime geometry [8]. This stereodivergent approach provides access to different structural frameworks from a common starting material [8].

Beckmann Rearrangement: Solvent and Catalyst Effects

The Beckmann rearrangement of 2-indanone oxime represents a fundamental skeletal rearrangement that converts oxime functionality into lactam or amide products through 1,2-migration processes [14] [15]. This transformation holds particular significance for accessing nitrogen-containing heterocycles and serves as a key step in pharmaceutical synthesis [16] [17].

Classical Acid-Catalyzed Conditions

Traditional Beckmann rearrangement protocols employ strong Brønsted acids such as polyphosphoric acid or concentrated sulfuric acid under elevated temperatures [14] [18]. When applied to 2-indanone oxime derivatives, these classical conditions typically require temperatures of 110-150°C and reaction times of 2-8 hours [16] [19]. The harsh reaction conditions often lead to competitive side reactions, including oxime hydrolysis and substrate decomposition, resulting in modest yields and complex product mixtures [18] [16].

Concentrated sulfuric acid catalysis proceeds through protonation of the oxime nitrogen, converting the hydroxyl group into a better leaving group that facilitates the subsequent 1,2-migration process [14]. The mechanism involves formation of a nitrilium ion intermediate, followed by nucleophilic attack by water to generate the final amide or lactam product [14]. The regioselectivity of migration is determined by the relative migratory aptitudes of the substituents attached to the oxime carbon [14].

Lewis Acid Catalysis

Significant improvements in Beckmann rearrangement efficiency have been achieved through the application of Lewis acid catalysts, particularly aluminum chloride [16] [19]. The use of aluminum chloride in dichloromethane at temperatures ranging from -40°C to room temperature provides exceptional results for indanone oxime derivatives, achieving yields up to 91% within 40 minutes [16] [19]. This mild reaction protocol represents a substantial advancement over classical acid-catalyzed methods [16].

The mechanistic pathway for Lewis acid-catalyzed rearrangement involves coordination of aluminum chloride to both the oxime nitrogen and the tosylate oxygen atoms when oxime tosylates are employed as substrates [16]. This dual coordination activates the substrate toward rearrangement while stabilizing the developing positive charge during the migration process [16]. The temperature dependence of product distribution suggests that different mechanistic pathways operate under varying thermal conditions [16].

Methanesulfonyl chloride has emerged as a superior reagent for Beckmann rearrangement of indanone oximes compared to traditional phosphorus-based methods [17] [20]. This protocol demonstrates enhanced efficiency and selectivity, particularly for sterically hindered substrates that prove challenging under classical conditions [17]. The reaction proceeds under relatively mild conditions (0-50°C) and typically completes within 1-3 hours [17].

Mechanochemical Approaches

Recent developments in mechanochemical synthesis have introduced solvent-free protocols for Beckmann rearrangement using ball milling techniques [21]. These methods employ p-toluenesulfonyl imidazole as an activating agent in combination with mild acids, achieving complete conversion of acetophenone oxime derivatives within 60 minutes of grinding [21]. The mechanochemical approach offers advantages in terms of environmental sustainability and operational simplicity [21].

The mechanochemical activation proceeds through in situ formation of tosyl ester intermediates, followed by acid-catalyzed rearrangement under the mechanical stress conditions generated during ball milling [21]. This methodology has been successfully extended to various ketone oxime substrates, demonstrating broad synthetic utility [21]. The elimination of organic solvents and reduced reaction times make this approach particularly attractive for large-scale applications [21].

Solvent and Temperature Effects

The influence of reaction solvent on Beckmann rearrangement outcomes has been systematically investigated for indanone oxime substrates [15] [16]. Polar aprotic solvents such as dichloromethane and acetonitrile provide optimal results for Lewis acid-catalyzed transformations, facilitating efficient activation while minimizing competitive hydrolysis reactions [16]. The low nucleophilicity of these solvents prevents interference with the rearrangement mechanism [16].

Temperature effects on product distribution reveal complex mechanistic dependencies [16]. At low temperatures (-40°C to -7°C), the reaction favors formation of specific regioisomers through kinetic control, while elevated temperatures promote thermodynamic equilibration between products [16]. This temperature dependence can be exploited to achieve selective access to different structural isomers from common oxime precursors [16].

Cross-Coupling Reactions: Palladium-Mediated Functionalization

The utilization of 2-indanone oxime derivatives in palladium-catalyzed cross-coupling reactions has emerged as a powerful strategy for constructing complex molecular architectures [22] [23]. These transformations leverage the unique reactivity of oxime functionality while enabling selective carbon-carbon and carbon-heteroatom bond formation [24] [25].

Oxime Palladacycles as Precatalysts

Oxime-derived palladacycles have gained recognition as highly efficient precatalysts for various cross-coupling transformations [24] [25]. These air-stable complexes are readily prepared from inexpensive starting materials and demonstrate exceptional catalytic activity under mild reaction conditions [24] [26]. When applied to indanone oxime derivatives, these palladacycles enable efficient Suzuki-Miyaura coupling reactions at room temperature under aqueous conditions with catalyst loadings as low as 0.002 mol% [25].

The mechanism of palladacycle activation involves thermal decomposition or oxidative addition processes that generate highly active palladium nanoparticles [24]. These nanoparticles serve as the true catalytic species, while the organic ligand framework provides stabilization and prevents catalyst deactivation [24]. The oxime functionality in these complexes offers unique electronic properties that enhance catalyst stability and reactivity compared to other palladacycle variants [24] [26].

Graphene oxide-supported oxime palladacycles represent a significant advancement in heterogeneous catalyst design [25]. These materials combine the high activity of oxime palladacycles with the advantages of solid support, enabling facile catalyst recovery and reuse [25]. The graphene oxide support provides additional stabilization for palladium nanoparticles while maintaining high surface area for optimal catalytic performance [25].

Cyclizative Cross-Coupling Reactions

The application of 2-indanone oxime derivatives in cyclizative cross-coupling reactions has enabled the construction of complex heterocyclic frameworks through cascade processes [22] [23]. These transformations involve initial oxime cyclization followed by palladium-catalyzed cross-coupling with external coupling partners [22]. The dual cyclizative coupling of ynone oxime ethers with acrylamides demonstrates this strategy, producing methylene-linked isoxazolyl indoline bis-heterocycles in good yields [22].

The mechanistic pathway for these cascade reactions involves palladium-catalyzed activation of the alkyne functionality, leading to intramolecular cyclization with the oxime group to form isoxazole intermediates [22] [23]. Subsequent Heck-type coupling with aryl halide partners enables construction of the final bis-heterocyclic products [22]. This approach offers significant advantages in terms of synthetic efficiency and molecular complexity generation [22].

Carbon-Hydrogen Functionalization

Palladium-catalyzed carbon-hydrogen functionalization of aromatic oxime derivatives provides direct access to substituted isoquinoline frameworks [27]. These transformations utilize the oxime group as both a directing functionality and an internal oxidant, eliminating the need for external oxidizing agents [27]. The reaction proceeds through cyclometalation of the aromatic carbon-hydrogen bond adjacent to the oxime functionality, followed by reductive elimination to form the heterocyclic product [27].

The scope of carbon-hydrogen functionalization encompasses both homocoupling of oxime substrates and cross-coupling with vinyl azide partners [27]. These reactions demonstrate good functional group tolerance and provide efficient access to diverse isoquinoline derivatives under mild conditions [27]. Isotope labeling experiments support a mechanism involving palladium-mediated carbon-hydrogen activation followed by nitrogen incorporation from the oxime functionality [27].

Carbonylative Coupling Processes

The integration of carbon monoxide into palladium-catalyzed coupling reactions involving oxime derivatives enables access to carbonyl-containing products [28] [29]. These carbonylative processes typically employ atmospheric pressure carbon monoxide and proceed through acylpalladium intermediates formed by carbon monoxide insertion [28]. The application to indanone oxime derivatives provides routes to various carbonylated products depending on the nucleophilic coupling partner employed [28].

Carbonylative cyclization reactions of unsaturated aryl iodides demonstrate the versatility of these transformations in constructing indanone frameworks [28]. The reaction proceeds through oxidative addition of the aryl halide to palladium, followed by carbon monoxide insertion and intramolecular carbocyclization [28]. This methodology provides efficient access to substituted indanone derivatives that serve as valuable synthetic intermediates [28].

Synthetic Applications and Limitations

The practical applications of palladium-mediated cross-coupling reactions involving 2-indanone oxime derivatives span pharmaceutical synthesis, natural product preparation, and materials science [24] [30]. These transformations enable rapid construction of complex molecular frameworks that would be difficult to access through conventional synthetic methods [30]. The mild reaction conditions and high functional group tolerance make these approaches particularly valuable for late-stage functionalization of sensitive substrates [30].